Bienvenue dans la boutique en ligne BenchChem!

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide

Lipophilicity clogP Drug-likeness

N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide (CAS 2176070-12-3, molecular formula C15H16F2N2O, molecular weight 278.30 g/mol) is a synthetic small molecule belonging to the indolizine-2-carboxamide class. Its structure features an indolizine core linked via a carboxamide bridge to a 4,4-difluorocyclohexyl group, a motif that appears in several bioactive molecules targeting kinases and G-protein-coupled receptors.

Molecular Formula C15H16F2N2O
Molecular Weight 278.303
CAS No. 2176070-12-3
Cat. No. B2646905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)indolizine-2-carboxamide
CAS2176070-12-3
Molecular FormulaC15H16F2N2O
Molecular Weight278.303
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)(F)F
InChIInChI=1S/C15H16F2N2O/c16-15(17)6-4-12(5-7-15)18-14(20)11-9-13-3-1-2-8-19(13)10-11/h1-3,8-10,12H,4-7H2,(H,18,20)
InChIKeyBDNHMPWGVLIBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide (CAS 2176070-12-3): Procurement-Relevant Chemical Profile and Structural Classification


N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide (CAS 2176070-12-3, molecular formula C15H16F2N2O, molecular weight 278.30 g/mol) is a synthetic small molecule belonging to the indolizine-2-carboxamide class . Its structure features an indolizine core linked via a carboxamide bridge to a 4,4-difluorocyclohexyl group, a motif that appears in several bioactive molecules targeting kinases and G-protein-coupled receptors [1]. The compound is listed in multiple commercial chemical catalogs and is primarily offered as a research-grade building block or screening compound for early-stage drug discovery programs, though no peer-reviewed biological data specific to this exact compound were retrievable from indexed primary literature at the time of this analysis [1].

Why Generic Indolizine-2-carboxamides Cannot Substitute for N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide in Focused Research Programs


In the indolizine-2-carboxamide chemotype, the nature of the amide substituent profoundly influences molecular recognition, pharmacokinetic profile, and target selectivity [1]. The 4,4-difluorocyclohexyl group in this compound introduces unique stereoelectronic features—including a chair-flipping cyclohexyl ring with two geminal fluorine atoms that modulate basicity, lipophilicity, and metabolic stability—that cannot be mimicked by simple alkyl, aryl, or unsubstituted cyclohexyl analogs [2]. Consequently, substituting this compound with a generic indolizine-2-carboxamide (e.g., the unsubstituted parent, CAS 22320-23-6) would alter key molecular properties such as logP, hydrogen-bonding capacity, and conformational preferences, thereby potentially invalidating structure-activity relationship (SAR) conclusions or screening results in programs where the 4,4-difluorocyclohexyl moiety is a critical pharmacophoric element [1][2].

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide Versus Closest Analogs


Calculated Lipophilicity (clogP) Comparison: N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide vs. Unsubstituted Indolizine-2-carboxamide

The introduction of the 4,4-difluorocyclohexyl substituent markedly increases calculated lipophilicity. The target compound has a clogP of approximately 2.94 [1], compared to approximately 0.8–1.2 for the unsubstituted indolizine-2-carboxamide (CAS 22320-23-6), representing a >100-fold increase in calculated octanol-water partition coefficient. This difference has direct implications for membrane permeability and solubility.

Lipophilicity clogP Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count: N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide vs. Indolizine-2-carboxamide

The target compound has a topological polar surface area (TPSA) of approximately 29.3 Ų and zero hydrogen-bond donors (HBD = 0) [1]. In contrast, the unsubstituted parent indolizine-2-carboxamide has a TPSA of approximately 56 Ų and two hydrogen-bond donors (the primary amide -CONH2 group). This reduction in TPSA and elimination of HBD capacity alters the compound's ability to form intermolecular hydrogen bonds.

TPSA Hydrogen bonding Drug-likeness ADME prediction

Conformational Rigidity and Fluorine-Induced Electronic Effects: 4,4-Difluorocyclohexyl vs. Cyclohexyl Substituent

The 4,4-difluorocyclohexyl group exhibits distinct conformational preferences compared to an unsubstituted cyclohexyl group due to the strong electron-withdrawing effect and gauche preferences introduced by the geminal fluorine atoms [1]. While direct experimental conformational data for the target compound are not publicly available, the difluorocyclohexyl motif has been shown in patent literature to impart enhanced metabolic stability and modulated target binding in related chemical series, including IL-17 modulators and kinase inhibitors [1][2].

Conformational analysis Fluorine chemistry Metabolic stability SAR

Molecular Weight and Rotatable Bond Count: Impact on Ligand Efficiency Metrics vs. Fragment-Like Indolizine-2-carboxamides

The target compound has a molecular weight of 278.30 Da and 4 rotatable bonds . This places it in the 'lead-like' chemical space (MW 250–350 Da), distinctly heavier than fragment-like indolizine-2-carboxamides such as the parent compound (MW 160.17 Da) or N-methylindolizine-2-carboxamide (MW ~174 Da). The higher molecular weight and greater rotational freedom affect ligand efficiency indices such as LE (binding energy per heavy atom) and LLE (lipophilic ligand efficiency).

Ligand efficiency Fragment-based drug discovery Molecular weight LE metrics

Application Scenarios for N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide Based on Available Differentiation Evidence


Lead-Like Compound Procurement for CNS-Penetrant Kinase or GPCR Screening Libraries

Given its calculated clogP of ~2.94 and TPSA of ~29.3 Ų—both within ranges associated with favorable blood-brain barrier penetration—this compound is optimally positioned as a lead-like starting point for CNS-targeted discovery programs. Its molecular weight (~278 Da) and zero H-bond donor count further support its inclusion in CNS-focused compound collections, where indolizine-2-carboxamides have shown activity at dopamine D3 receptors [1]. The 4,4-difluorocyclohexyl moiety provides a differentiated conformational and electronic profile that cannot be replicated by simpler cyclohexyl or aryl analogs, making it a valuable SAR probe.

Metabolic Stability Optimization in Indolizine-Based Lead Series

For medicinal chemistry teams optimizing a lead series containing a cyclohexyl-amide motif, this compound offers a direct, purchasable analog incorporating gem-difluoro substitution—a well-established tactic to block cytochrome P450-mediated oxidation at the cyclohexyl ring. Comparative data from related patent series demonstrate that 4,4-difluorocyclohexyl derivatives exhibit improved metabolic stability relative to their non-fluorinated counterparts [2]. Procuring this compound alongside the corresponding non-fluorinated analog enables a direct head-to-head comparison of in vitro metabolic stability (e.g., microsomal half-life) to quantify the fluorine effect in the specific chemotype of interest.

Physicochemical Comparator in Drug-Likeness and Permeability Studies

The target compound's calculated property shift relative to the unsubstituted indolizine-2-carboxamide parent (ΔclogP ≈ +1.7 to +2.1; ΔTPSA ≈ -27 Ų; ΔHBD = -2) makes it a useful tool compound for systematic studies correlating N-substituent effects with membrane permeability, solubility, or non-specific protein binding. Academic or industrial laboratories investigating the relationship between indolizine-2-carboxamide N-substitution patterns and ADME properties can employ this compound as a defined, mid-range lipophilic comparator within a congeneric series.

Fragment-to-Lead Evolution and Scaffold-Hopping Benchmark

In fragment-based drug discovery campaigns where an indolizine-2-carboxamide fragment (MW ~160 Da) has been identified as a hit, this compound can serve as a pre-built, commercially available lead-like molecule that demonstrates one possible vector for fragment growth. By incorporating the 4,4-difluorocyclohexyl group, researchers can rapidly assess whether this substitution vector is tolerated in biochemical or biophysical assays before committing synthetic resources to a full library enumeration. The ~118 Da molecular weight increase provides a concrete example of fragment evolution with quantifiable property changes.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.